molecular formula C21H28FNO4 B1215218 Dexamethasone-17-carboxamide CAS No. 82137-90-4

Dexamethasone-17-carboxamide

Cat. No.: B1215218
CAS No.: 82137-90-4
M. Wt: 377.4 g/mol
InChI Key: PILCISDJZUQFIS-AFKBWYBQSA-N
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Description

OXDEX, also known as oxidized dextran, is a derivative of dextran, a complex branched glucan (polysaccharide made of many glucose molecules). Dextran is produced by certain bacteria and is commonly used in various medical and industrial applications. OXDEX is created by oxidizing dextran, which introduces aldehyde groups into the molecule, making it more reactive and useful for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The oxidation of dextran to OXDEX can be achieved using various oxidizing agents. One common method involves dissolving dextran in ethanol and adding periodic acid. The reaction typically proceeds at room temperature, and the oxidation process introduces aldehyde groups into the dextran molecule .

Industrial Production Methods: In industrial settings, the production of OXDEX involves large-scale oxidation processes. The dextran is dissolved in a suitable solvent, and an oxidizing agent such as periodic acid is added. The reaction conditions, including temperature and pH, are carefully controlled to ensure consistent product quality. The resulting OXDEX is then purified and dried for use in various applications.

Chemical Reactions Analysis

Types of Reactions: OXDEX undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert aldehyde groups to carboxylic acids.

    Reduction: Aldehyde groups in OXDEX can be reduced to primary alcohols.

    Substitution: Aldehyde groups can react with nucleophiles, such as amines, to form imines or Schiff bases.

Common Reagents and Conditions:

    Oxidation: Periodic acid is commonly used for the initial oxidation of dextran to OXDEX.

    Reduction: Sodium borohydride is often used to reduce aldehyde groups to alcohols.

    Substitution: Amines are used to form imines or Schiff bases under mild acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Imines or Schiff bases.

Scientific Research Applications

OXDEX has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of OXDEX involves its reactive aldehyde groups, which can form covalent bonds with nucleophilic groups in other molecules. This reactivity allows OXDEX to crosslink with proteins, nucleic acids, and other biomolecules, thereby modifying their properties and functions. The molecular targets and pathways involved depend on the specific application and the molecules being modified.

Comparison with Similar Compounds

    Dextran: The parent compound of OXDEX, used in various medical and industrial applications.

    Oxidized Cellulose: Another oxidized polysaccharide with similar reactivity but different structural properties.

    Chitosan: A polysaccharide derived from chitin, which can also be oxidized to introduce reactive groups.

Uniqueness of OXDEX: OXDEX is unique due to its specific reactivity and the ability to form stable covalent bonds with a wide range of biomolecules. This makes it particularly useful in applications requiring precise modification of molecular properties, such as drug delivery and biochemical assays.

Properties

CAS No.

82137-90-4

Molecular Formula

C21H28FNO4

Molecular Weight

377.4 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxamide

InChI

InChI=1S/C21H28FNO4/c1-11-8-15-14-5-4-12-9-13(24)6-7-18(12,2)20(14,22)16(25)10-19(15,3)21(11,27)17(23)26/h6-7,9,11,14-16,25,27H,4-5,8,10H2,1-3H3,(H2,23,26)/t11-,14+,15+,16+,18+,19+,20+,21+/m1/s1

InChI Key

PILCISDJZUQFIS-AFKBWYBQSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)N)O)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)N)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)N)O)C)O)F)C

Key on ui other cas no.

82137-90-4

Synonyms

17-carboxamide dexamethasone
17-DXB
dexamethasone-17 beta-carboxamide
dexamethasone-17-carboxamide
DX-17-carboxamide

Origin of Product

United States

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